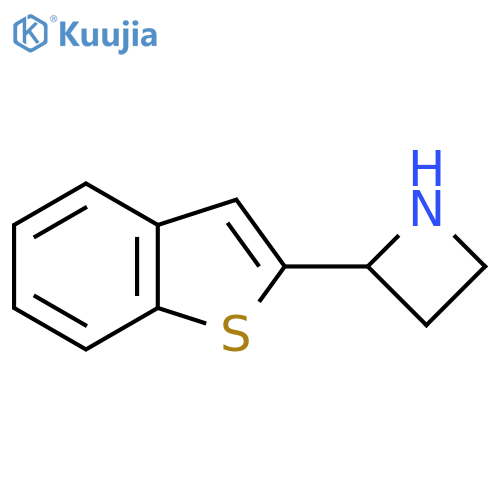

Cas no 1270463-57-4 (2-(1-benzothiophen-2-yl)azetidine)

1270463-57-4 structure

商品名:2-(1-benzothiophen-2-yl)azetidine

2-(1-benzothiophen-2-yl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(1-benzothiophen-2-yl)azetidine

- AKOS006321192

- 1270463-57-4

- EN300-1859870

-

- インチ: 1S/C11H11NS/c1-2-4-10-8(3-1)7-11(13-10)9-5-6-12-9/h1-4,7,9,12H,5-6H2

- InChIKey: CTXUVELBCHMTNN-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2C=C1C1CCN1

計算された属性

- せいみつぶんしりょう: 189.06122053g/mol

- どういたいしつりょう: 189.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(1-benzothiophen-2-yl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859870-2.5g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-1.0g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1859870-0.5g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-0.1g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-5.0g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 5g |

$4517.0 | 2023-06-03 | ||

| Enamine | EN300-1859870-0.05g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-0.25g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-1g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-5g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1859870-10g |

2-(1-benzothiophen-2-yl)azetidine |

1270463-57-4 | 10g |

$4236.0 | 2023-09-18 |

2-(1-benzothiophen-2-yl)azetidine 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1270463-57-4 (2-(1-benzothiophen-2-yl)azetidine) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 4770-00-7(3-cyano-4-nitroindole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬